2-Methyldodecane-4,6-dione

Catalog No.
S15790565
CAS No.
94231-93-3
M.F
C13H24O2
M. Wt
212.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyldodecane-4,6-dione

CAS Number

94231-93-3

Product Name

2-Methyldodecane-4,6-dione

IUPAC Name

2-methyldodecane-4,6-dione

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-8-12(14)10-13(15)9-11(2)3/h11H,4-10H2,1-3H3

InChI Key

PHVJAYGOLQGSCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(=O)CC(C)C

2-Methyldodecane-4,6-dione is an organic compound characterized by the molecular formula C13H24O2\text{C}_{13}\text{H}_{24}\text{O}_{2} and a molecular weight of approximately 212.33 g/mol. Its structure features two carbonyl groups (ketones) located at the 4th and 6th positions of a dodecane chain, with a methyl group at the 2nd position. This configuration contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

  • Oxidation: The compound can be oxidized to produce carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone groups into alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The dione can undergo substitution reactions where one or both ketone groups are replaced by other functional groups, facilitated by various nucleophiles under suitable conditions .

Research on the biological activity of 2-Methyldodecane-4,6-dione is limited but indicates potential antioxidant properties. Antioxidant assays have shown that compounds with similar structures exhibit significant free radical scavenging capabilities, which may be attributed to the presence of carbonyl groups that can stabilize free radicals . Additionally, studies suggest that compounds with similar aliphatic chains may possess antimicrobial properties against various pathogens, although specific data on 2-Methyldodecane-4,6-dione remains sparse.

The synthesis of 2-Methyldodecane-4,6-dione can be achieved through multiple routes:

  • Alkylation Method: One common approach involves the alkylation of a precursor such as 2-methyl-1,3-dioxolane followed by hydrolysis to yield the dione.
  • Condensation Reactions: Another method includes condensation reactions involving diketones and aldehydes under acidic conditions to form the desired product.
  • Multi-step Synthesis: Advanced synthetic strategies may involve several steps including functional group transformations and rearrangements to achieve high yields and purity .

2-Methyldodecane-4,6-dione has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
  • Pharmaceuticals: Due to its possible biological activities, it could be explored for use in drug development or as a lead compound for further modifications.
  • Flavoring Agents: Compounds with similar structures are often used in food chemistry for flavor enhancement due to their pleasant odor profiles .

Interaction studies involving 2-Methyldodecane-4,6-dione primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and chemical processes. For example, studies on related compounds have shown that carbonyl functionalities can engage in nucleophilic addition reactions, which may lead to the formation of new products with varied biological activities .

Several compounds share structural similarities with 2-Methyldodecane-4,6-dione. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Meldrum's AcidC6H8O4\text{C}_{6}\text{H}_{8}\text{O}_{4}Contains a heterocyclic structure; high acidity
DimedoneC5H8O2\text{C}_{5}\text{H}_{8}\text{O}_{2}Known for its use in organic synthesis; diketone form
1,3-DiketonesVariesGeneral category; includes compounds with two ketone groups

Uniqueness of 2-Methyldodecane-4,6-dione

What sets 2-Methyldodecane-4,6-dione apart from these compounds is its longer aliphatic chain (dodecane), which may influence its physical properties and reactivity patterns compared to shorter-chain analogs. This structural feature potentially enhances its solubility in non-polar solvents and may affect its interaction with biological membranes.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

212.177630004 g/mol

Monoisotopic Mass

212.177630004 g/mol

Heavy Atom Count

15

UNII

9Y5R4428VG

Dates

Last modified: 08-15-2024

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